molecular formula C10H14N4O2 B1482087 cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2098074-75-8

cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B1482087
CAS No.: 2098074-75-8
M. Wt: 222.24 g/mol
InChI Key: CERGDBJXZXXQBQ-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

cyclopropyl-[3-[4-(hydroxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-6-8-3-14(12-11-8)9-4-13(5-9)10(16)7-1-2-7/h3,7,9,15H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGDBJXZXXQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanism of action, and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a 1,2,3-triazole moiety and an azetidine ring. Its molecular formula is C11_{11}H14_{14}N4_{4}O, with a molecular weight of approximately 218.25 g/mol. The presence of the triazole ring is significant as it is known for its diverse biological activities.

Biological Activity Overview

The biological activities of compounds containing triazole rings have been extensively studied. Triazoles are recognized for their antifungal, antibacterial, and anticancer properties. The specific compound has been evaluated for several biological activities:

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains and fungi. The hydroxymethyl group in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. Studies suggest that they can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound's structure may allow it to interact with key signaling pathways involved in cancer progression.

Synthesis and Characterization

A study published in ResearchGate highlighted the synthesis of related triazole compounds and their biological evaluation. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray diffraction to confirm their structures .

Biological Testing

In vitro studies have demonstrated that triazole derivatives can inhibit the growth of cancer cells. For example, a related compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that the incorporation of the cyclopropyl and azetidine groups may contribute to enhanced activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole ring significantly affect biological activity. By altering substituents on the triazole or azetidine rings, researchers can optimize potency against specific targets. For instance, compounds with electron-withdrawing groups on the triazole ring showed improved activity against certain cancer cell lines .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis in cancer cells
CytotoxicitySignificant growth inhibition in cell lines
Structure OptimizationEnhanced activity with specific substitutions

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Compounds containing triazole rings are often explored for their ability to inhibit the growth of bacteria and fungi. The hydroxymethyl group may enhance interaction with microbial targets, increasing efficacy against pathogens .
  • Anticancer Activity : Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound's structure allows it to interact with key signaling pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Biological Studies

The compound serves as a valuable tool for studying biological processes at the molecular level. Its unique structure enables it to interact with various enzymes and receptors:

  • Mechanism of Action : The triazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the azetidine ring may facilitate binding to biological targets, modulating their function .

Material Science

Due to its complex structure, this compound is also being explored for applications in material science:

  • Catalysis : The compound could serve as a catalyst in various industrial processes due to its unique chemical properties .
  • Synthesis of New Materials : Its role as a building block in organic synthesis allows researchers to develop new materials with specific properties tailored for applications in pharmaceuticals and beyond .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • A study published in ResearchGate evaluated the synthesis and biological activity of related triazole compounds. It demonstrated that derivatives with structural similarities exhibited significant antimicrobial effects against various strains .
  • Another investigation focused on the anticancer properties of triazole derivatives, revealing that specific modifications could enhance their cytotoxicity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Reactant of Route 2
cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.